

# N-Despropyl Macitentan-d4 CAS number and molecular formula

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## Compound of Interest

Compound Name: *N-Despropyl Macitentan-d4*

Cat. No.: *B15138543*

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An In-Depth Technical Guide to **N-Despropyl Macitentan-d4**

## Introduction

N-Despropyl Macitentan, also known as Aprocitentan, is the active metabolite of Macitentan, a potent dual endothelin (ET) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2] The deuterated form, **N-Despropyl Macitentan-d4**, serves as a stable isotope-labeled internal standard, which is crucial for sensitive and accurate quantification in bioanalytical studies, such as pharmacokinetics, using mass spectrometry. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for **N-Despropyl Macitentan-d4**, tailored for researchers and professionals in drug development.

## Chemical Identity and Properties

The key identifiers and properties of **N-Despropyl Macitentan-d4** and its non-deuterated parent compounds are summarized below. It is important to note that a specific CAS Registry Number for **N-Despropyl Macitentan-d4** is not consistently available across suppliers, with some listing it as "NA" (Not Available).[3] However, the CAS number 1258428-05-5 is frequently assigned to Macitentan-d4 and is sometimes used by vendors in reference to **N-Despropyl Macitentan-d4** as well.[4][5][6][7][8]

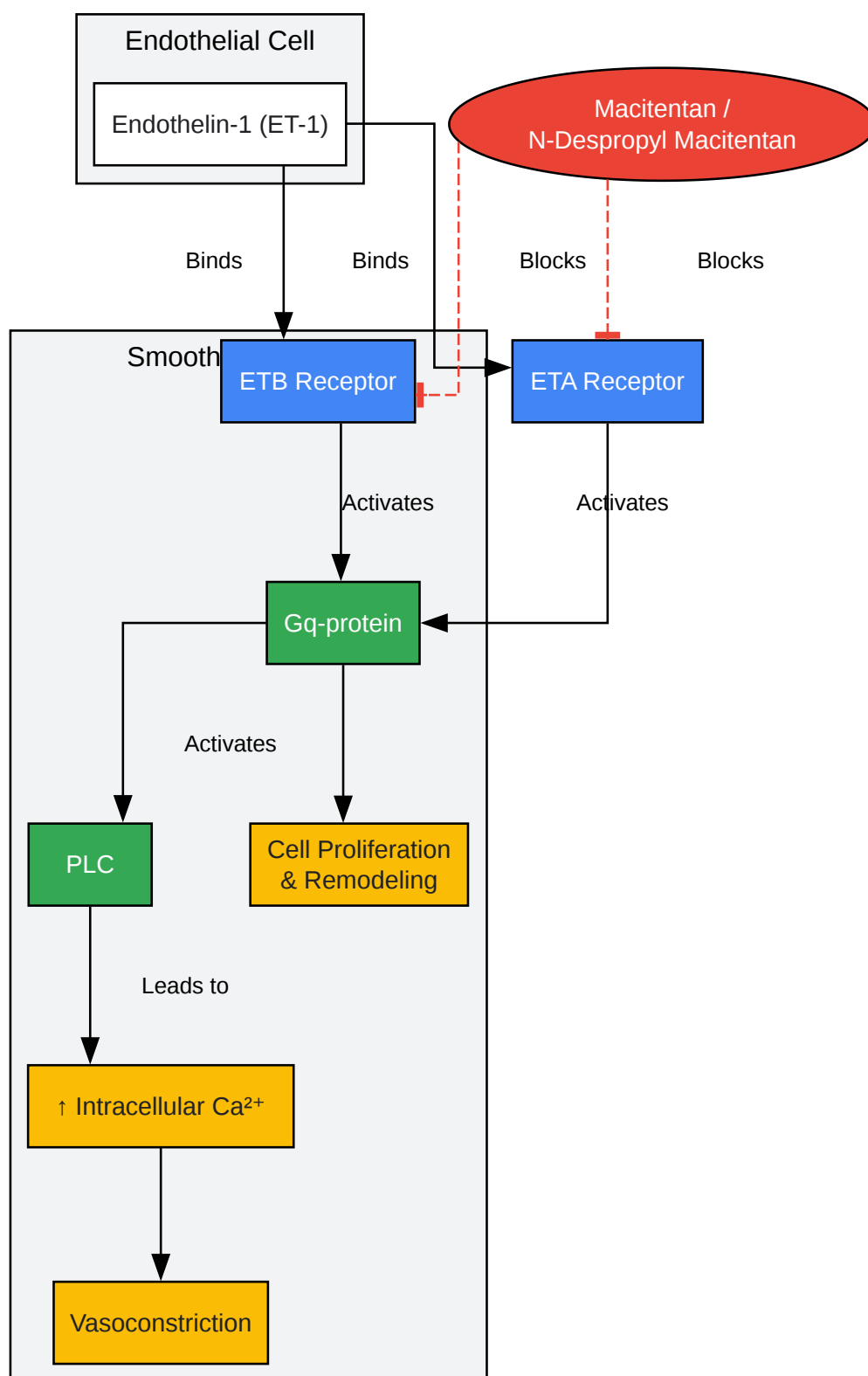
Compound	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
N-Despropyl Macitentan-d4	Not consistently assigned (sometimes cited as 1258428-05-5)	C <sub>16</sub> H <sub>10</sub> D <sub>4</sub> Br <sub>2</sub> N <sub>6</sub> O <sub>4</sub> S	550.22[1][6][9]
N-Despropyl Macitentan	1103522-45-7	C <sub>16</sub> H <sub>14</sub> Br <sub>2</sub> N <sub>6</sub> O <sub>4</sub> S	546.20[3][10]
Macitentan	441798-33-0	C <sub>19</sub> H <sub>20</sub> Br <sub>2</sub> N <sub>6</sub> O <sub>4</sub> S	588.27[3]

## Mechanism of Action: Endothelin Receptor Antagonism

Macitentan and its active metabolite, N-Despropyl Macitentan, exert their therapeutic effects by blocking the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB.[11][12] ET-1 is a potent vasoconstrictor and smooth muscle cell mitogen, and its overexpression is a key factor in the pathophysiology of PAH.[13]

- ETA Receptors: Located on smooth muscle cells, their activation mediates vasoconstriction and cellular proliferation.[11][14]
- ETB Receptors: Found on both smooth muscle cells (mediating proliferation) and endothelial cells, where they can also induce vasodilation and ET-1 clearance.[14]

By antagonizing both receptor types, Macitentan and its metabolite reduce vasoconstriction and inhibit the vascular remodeling characteristic of PAH.[12][14]



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Caption: Endothelin signaling pathway and inhibition by Macitentan.

## Quantitative Data

The following tables summarize key quantitative data for Macitentan, the parent drug of N-Despropyl Macitentan. This data is foundational for studies involving the deuterated metabolite.

Table 1: In Vitro and In Vivo Activity of Macitentan

Parameter	Value	Target/System	Reference
IC <sub>50</sub>	0.5 nM	ETA Receptor (recombinant)	[15]
IC <sub>50</sub>	391 nM	ETB Receptor (recombinant)	[15]
IC <sub>50</sub>	0.9 nM	ET-1 induced Ca <sup>2+</sup> increase (HPASMCs)	[15]
pA <sub>2</sub>	7.6	ET-1 induced contraction (rat aorta)	[15]
pA <sub>2</sub>	5.9	Sarafotoxin S6c induced contraction (rat trachea)	[15]
ED <sub>50</sub>	1 mg/kg	Mean arterial blood pressure reduction (DOCA-salt hypertensive rats)	[15]

Table 2: Parameters from Validated Analytical Methods for Macitentan

Method	Linearity Range	LLOQ	Average Recovery	Reference
UPLC-MS/MS	1 - 500 ng/mL	1 ng/mL	89.8%	<a href="#">[16]</a> <a href="#">[17]</a>
RP-HPLC	30 - 150 ppm	Not specified	Not specified	<a href="#">[18]</a>
HPTLC	150 - 600 ng/band	Not specified	Not specified	<a href="#">[19]</a>

## Experimental Protocols

While specific protocols for **N-Despropyl Macitentan-d4** are proprietary to manufacturers, the methodologies for the parent compound, Macitentan, are well-documented and directly applicable. The synthesis of the deuterated analog would follow similar chemical routes with the introduction of deuterated starting materials. Analytical methods would require minor adjustments, primarily in mass detection.

## Synthesis of Macitentan (Illustrative Route)

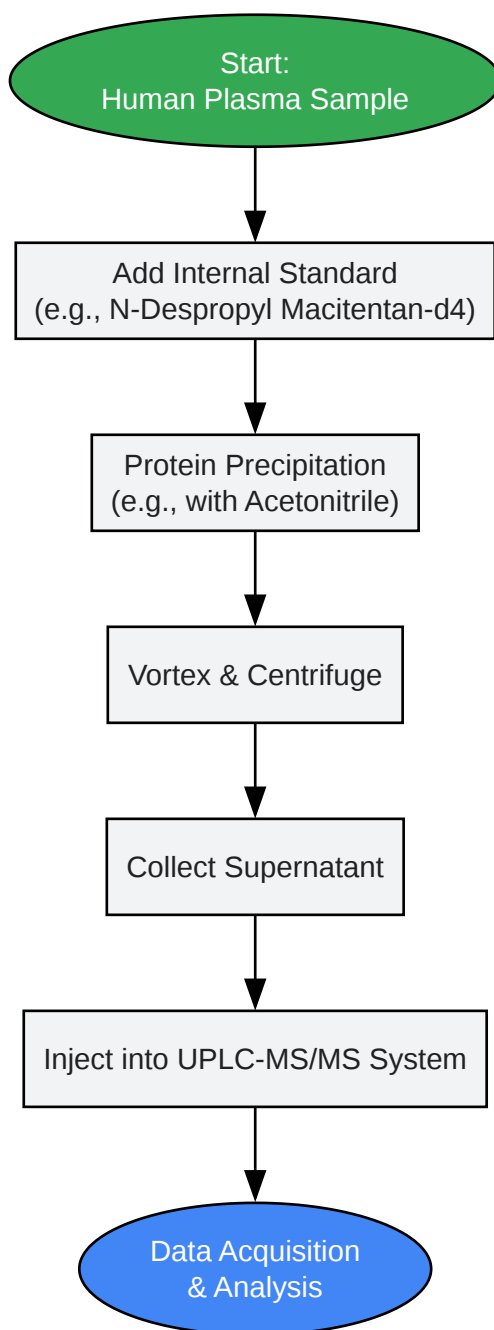
A novel synthesis of Macitentan has been reported, which can be adapted for its deuterated analogs.[\[20\]](#) The key steps are outlined below.

- Preparation of N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide: This intermediate is synthesized from commercially available starting materials.
- Reaction with Ethylene Glycol: The intermediate is reacted with ethylene glycol in the presence of a base like potassium tert-butoxide to introduce the hydroxyethoxy side chain.[\[21\]](#)
- Coupling with 5-bromo-2-chloropyrimidine: The resulting alcohol is then coupled with 5-bromo-2-chloropyrimidine using a base such as sodium hydride in a suitable solvent like Toluene to yield the final Macitentan product.[\[21\]](#)
- Purification: The crude product is purified by recrystallization from a solvent like methanol or ethyl acetate to achieve high purity (>99.5%).[\[20\]](#)[\[21\]](#)

## Analytical Method: UPLC-MS/MS for Plasma Quantification

A rapid and sensitive UPLC-MS/MS method has been developed for the determination of Macitentan in human plasma, which serves as an excellent template for methods involving **N-Despropyl Macitentan-d4**.[\[16\]](#)[\[17\]](#)

### Sample Preparation Workflow



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Caption: Workflow for plasma sample preparation for UPLC-MS/MS analysis.

#### Method Parameters

- Chromatographic System: UPLC with a reverse-phase C18 column (e.g., 5  $\mu$ m, 4.6  $\times$  150 mm).[16]
- Mobile Phase: Isocratic elution with a mixture such as water containing 0.2% acetic acid and acetonitrile (90:10, v/v).[16]
- Flow Rate: 1.0 mL/min.[16]
- Detection: Tandem mass spectrometry (MS/MS) with an atmospheric pressure chemical ionization (APCI) source in positive ion mode.[16]
- MRM Transitions:
  - Macitentan: m/z 589.1  $\rightarrow$  203.3.[16][17]
  - Internal Standard (Bosentan used in study): m/z 552.6  $\rightarrow$  311.5.[16]
  - Note: For **N-Despropyl Macitentan-d4**, the specific parent and daughter ion m/z values would be determined during method development, accounting for the mass shift due to deuterium labeling.

## Stability-Indicating HPTLC Method

A validated HPTLC method has been developed to assess the stability of Macitentan under various stress conditions, which is critical for understanding its degradation pathways.[19]

#### Forced Degradation Conditions:

- Acidic: Subjected to HCl.
- Alkaline: Subjected to NaOH at various temperatures (60-90  $^{\circ}$ C).[19]
- Oxidative: Treated with H<sub>2</sub>O<sub>2</sub>.

- Thermal: Heated in a hot air oven (e.g., 80 °C for 4 hours).[19]
- Photolytic: Exposed to sunlight for a defined period (e.g., 4 hours).[19]

#### HPTLC Parameters:

- Stationary Phase: Silica gel TLC F254 plate.[19]
- Mobile Phase: Toluene: Acetone (7:3 V/V) with 0.02 mL of glacial acetic acid.[19]
- Detection: Densitometric measurement at 258 nm.[19]

This method was shown to effectively separate Macitentan from its degradation products formed under acidic and alkaline stress.[19]

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